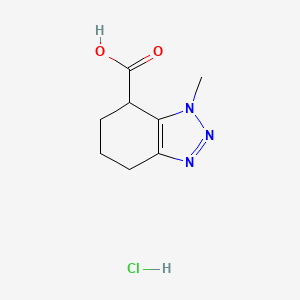

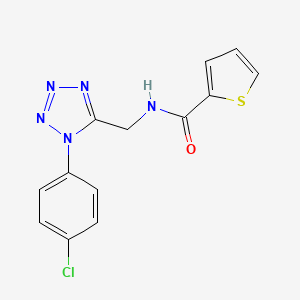

![molecular formula C20H25Cl2N3O4 B2505464 Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate CAS No. 866038-36-0](/img/structure/B2505464.png)

Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate, is a chemical entity that appears to be related to a class of compounds known for their larvicidal activity and potential use as insect growth regulators. These compounds, including various hydrazine derivatives, have been studied for their effectiveness against agricultural pests such as the rice stem borer (Chilo suppressalis) .

Synthesis Analysis

The synthesis of related hydrazine derivatives often involves the use of tert-butyl carbazate as a starting material or reagent. For instance, the conversion of alcohols to substituted hydrazines can be achieved through a two-step method involving N-tert-butoxycarbonylaminophthalimide, which is used in Mitsunobu reactions to yield the corresponding monoalkylated tert-butylcarbazates and hydrazines . Additionally, the synthesis of complex hydrazine derivatives can involve multiple steps, including reactions with monolithiated hydrazine and various silylated reagents .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be quite complex, with various substituents affecting the overall geometry and stability of the molecule. For example, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined to crystallize in an orthorhombic space group, with specific geometric parameters and intermolecular interactions stabilizing the structure . Similarly, spectroscopic and theoretical analyses, such as FT-IR, FT-Raman, and NBO analysis, have been used to investigate the molecular structure and stability of related compounds, such as 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including unexpected ones such as the cleavage of C–S bonds during hydrazination processes . The reactivity of these compounds can be influenced by the electron density distribution within the molecule, as indicated by NBO analysis and HOMO-LUMO energy gap calculations . Additionally, the synthesis of hydrazine carboxylates can involve refluxing with aldehydes to yield compounds with specific configurations, as seen in the synthesis of possible Mcl-1 antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are closely related to their molecular structure and the nature of their substituents. For instance, the hydrophobicity and bulkiness of substituents can significantly affect the larvicidal activity of these compounds . Theoretical studies, including molecular electrostatic potential surface (MEPS) and frontier molecular orbital (FMO) analysis, can provide insights into the reactivity and potential biological activity of these compounds . Furthermore, the use of tert-butyl groups in these compounds can serve as protective groups in various synthetic applications, as demonstrated in the synthesis of 1-(tert-butylthio)-1,2-hydrazinedicarboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate is involved in the synthesis and structural analysis of various chemicals. Zou Xia (2001) synthesized a related compound and determined its crystal structure, highlighting the importance of intermolecular hydrogen bonding in the structural formation (Zou, 2001). Similarly, Muzzaffar A Bhat et al. (2019) conducted synthesis, characterization, and theoretical studies on closely related compounds, revealing their potential as Mcl-1 antagonists based on molecular docking results (Bhat et al., 2019).

Synthetic Applications

The compound is used in multigram-scale syntheses of fluorinated pyrazole-4-carboxylic acids, showcasing its utility in creating fluorine-substituted analogs useful in various chemical applications (Iminov et al., 2015). Additionally, the use of tert-butyl carbazates in metal-free synthesis routes highlights its role in eco-friendly synthetic processes (Xie et al., 2019).

Chemical Properties and Mechanisms

The molecule's derivatives have been studied for their unexpected chemical behaviors, such as C–S bond cleavage during hydrazination, shedding light on complex reaction mechanisms and guiding future synthetic strategies (Nordin et al., 2016). Further studies into the synthesis and structural characteristics of its derivatives contribute to our understanding of molecular behaviors and interaction potentials (Vorona et al., 2008).

Eigenschaften

IUPAC Name |

tert-butyl N-[tert-butyl-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25Cl2N3O4/c1-11-14(16(24-29-11)15-12(21)9-8-10-13(15)22)17(26)25(19(2,3)4)23-18(27)28-20(5,6)7/h8-10H,1-7H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXYHFKFXCKTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

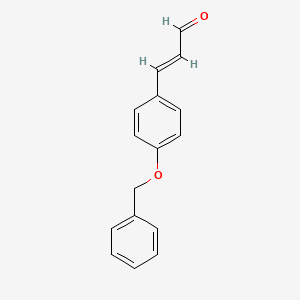

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

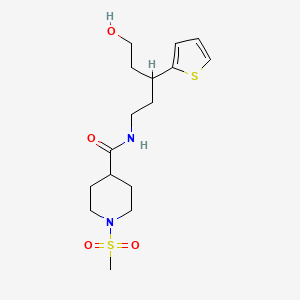

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)

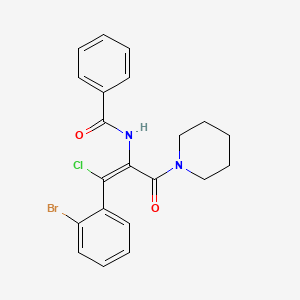

![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)

![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)

![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)